N-Benzyl-N'-(2,4-dimethylphenyl)-N-octylurea
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Overview
Description
N-Benzyl-N’-(2,4-dimethylphenyl)-N-octylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a benzyl group, a 2,4-dimethylphenyl group, and an octyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N’-(2,4-dimethylphenyl)-N-octylurea typically involves the reaction of benzylamine, 2,4-dimethylphenyl isocyanate, and octylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N-Benzyl-N’-(2,4-dimethylphenyl)-N-octylurea may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N’-(2,4-dimethylphenyl)-N-octylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl and phenyl groups can undergo nucleophilic substitution reactions, often facilitated by reagents such as sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or phenyl derivatives.
Scientific Research Applications
N-Benzyl-N’-(2,4-dimethylphenyl)-N-octylurea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-N’-(2,4-dimethylphenyl)-N-octylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N-(2,4-dimethylphenyl)benzenesulfonamide
- N-(1-benzyl-4-piperidinyl)-N’-(2,3-dimethylphenyl)urea
- Benzamide, 2-bromo-N-methyl-
Uniqueness
N-Benzyl-N’-(2,4-dimethylphenyl)-N-octylurea is unique due to the presence of the octyl group, which imparts distinct physicochemical properties compared to other similar compounds. This structural feature may influence its solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
88452-39-5 |
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Molecular Formula |
C24H34N2O |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
1-benzyl-3-(2,4-dimethylphenyl)-1-octylurea |
InChI |
InChI=1S/C24H34N2O/c1-4-5-6-7-8-12-17-26(19-22-13-10-9-11-14-22)24(27)25-23-16-15-20(2)18-21(23)3/h9-11,13-16,18H,4-8,12,17,19H2,1-3H3,(H,25,27) |
InChI Key |
DYJLMLFHUUAPES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CC1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)C)C |
Origin of Product |
United States |
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